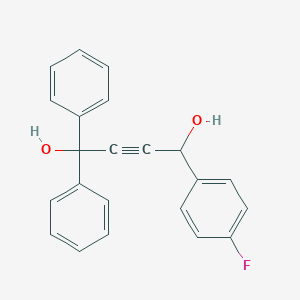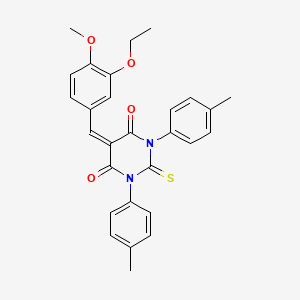![molecular formula C14H11BrN2OS B4937902 2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
説明
2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as BRD-7880, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of protein kinase CK2 and PIM kinases. These enzymes are involved in the regulation of several cellular processes, including cell growth, survival, and apoptosis. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and prevent their proliferation. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of protein kinase CK2 and PIM kinases, which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse models of cancer.
実験室実験の利点と制限
The advantages of using 2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high potency and selectivity for protein kinase CK2 and PIM kinases. Moreover, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development. The limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and the lack of long-term toxicity studies.
将来の方向性
There are several future directions for the research on 2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and bioavailability. Moreover, the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases, should be further explored. Additionally, the mechanism of action of this compound should be further elucidated to better understand its effects on cellular processes. Finally, the long-term toxicity of this compound should be evaluated in animal models to ensure its safety for clinical use.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It inhibits the activity of protein kinase CK2 and PIM kinases, induces apoptosis in cancer cells, and has anti-inflammatory properties. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent for cancer and inflammatory diseases makes it a promising candidate for further development.
科学的研究の応用
2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several enzymes, including protein kinase CK2 and PIM kinases, which are involved in the regulation of cell growth and survival. Moreover, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(4-bromophenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-7-8(2)19-14-11(7)13(18)16-12(17-14)9-3-5-10(15)6-4-9/h3-6H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVRTSGEUZQZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B4937819.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)

![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![N-(1-{[(2-methoxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-methylbenzamide](/img/structure/B4937858.png)
![3-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4937866.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)

![2-(3-phenylpropyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4937874.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4937879.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)

![1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
